![molecular formula C10H7N3 B1609904 5H-ピラジノ[2,3-b]インドール CAS No. 245-10-3](/img/structure/B1609904.png)

5H-ピラジノ[2,3-b]インドール

説明

5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings . It has received much attention as highly selective agonists, antagonists or inverse agonists for GABA brain receptors and are useful in the diagnosis and treatment of anxiety, sleep, and seizure disorders . Besides, these compounds are of interest as electron-acceptor units in bipolar host materials for organic light emitting devices .

Synthesis Analysis

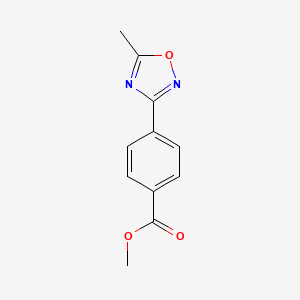

A novel one-step method for the preparation of 5H-pyrazino[2,3-b]indoles has been reported. This involves the Rh2(OAc)4-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines . Alkyl 5H-pyrazino[2,3-b]indole-3-carboxylates were also prepared by a one-pot procedure from synthetic equivalents of alkyl 2H-azirine-2-carboxylates, 5-alkoxyisoxazoles .Molecular Structure Analysis

The molecular structure of 5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings .Chemical Reactions Analysis

The reactions provide the first examples of the use of Rh(II) catalysis for intermolecular annulations with 2H-azirines and isoxazoles .科学的研究の応用

有機合成

5H-ピラジノ[2,3-b]インドールは、有機合成に使用されます。三環系のすべての環に異なる置換パターンを持つ5H-ピラジノ[2,3-b]インドールの新規なワンステップ合成法が報告されています。この合成法は、Rh2(OAc)4触媒を用いた、2H-アジリンと3-ジアゾインドリン-2-イミンの反応によるものです .

医薬品研究

5H-ピラジノ[2,3-b]インドール誘導体は、GABA脳受容体の高選択的アゴニスト、アンタゴニスト、または逆アゴニストとして注目を集めています . これらの誘導体は、不安、睡眠、およびてんかん発作の診断と治療に有用です .

オプトエレクトロニクス

これらの化合物は、有機発光デバイス用バイポーラホスト材料の電子受容ユニットとして関心を集めています .

触媒

これらの反応は、Rh (II) 触媒を用いた、2H-アジリンおよびイソキサゾールとの分子間環化反応の最初の例を示しています .

新規合成法の開発

インドール融合化合物のユニークな性質は、インドール系骨格の構築と官能基化の両方を含む、これらの化合物の合成のための効果的な方法の開発に対する関心を維持しています .

材料科学

インドール骨格は、天然に存在する化合物、人工医薬品、およびオプトエレクトロニクス材料において重要なモチーフとなっています .

特性

IUPAC Name |

5H-pyrazino[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)9-10(13-8)12-6-5-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUITHUORYRUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CN=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446752 | |

| Record name | 5H-Pyrazino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245-10-3 | |

| Record name | 5H-Pyrazino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic approaches for producing 5H-pyrazino[2,3-b]indoles?

A1: Several synthetic strategies have been developed for 5H-pyrazino[2,3-b]indole synthesis. These include:

- Rhodium-catalyzed reactions: 3-Diazoindolin-2-imines can be reacted with 2H-azirines or 5-alkoxyisoxazoles in the presence of a rhodium(II) catalyst to afford 5H-pyrazino[2,3-b]indoles. This method allows for diverse substitution patterns across the tricyclic system. [, , , ]

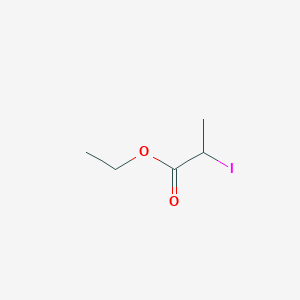

- Iodine-catalyzed C-N and C-C coupling: In an environmentally friendly approach, iodine catalyzes the oxidative cross-coupling of benzyl amines, followed by intramolecular cyclization in water, to produce various 5H-pyrazino[2,3-b]indoles. []

- Palladium-catalyzed reactions: Palladium catalysis facilitates the synthesis of 5H-pyrazino[2,3-b]indoles through a cascade reaction involving double benzyl isocyanide insertion and cross-dehydrogenative coupling with o-pivaloyloximes or o-iodoanilines. []

- Thermal cyclization: Pyrazinylhydrazones can undergo thermal cyclization to form substituted 5H-pyrrolo[2,3-b]pyrazines, which can be further dehydrogenated to yield the desired 5H-pyrazino[2,3-b]indole. []

Q2: What are the notable photophysical properties of 5H-pyrazino[2,3-b]indoles?

A2: 5H-Pyrazino[2,3-b]indoles exhibit strong photoluminescence in various forms, including solutions, powders, and thin films. [] This property makes them attractive candidates for applications in optoelectronic devices.

Q3: How has 5H-pyrazino[2,3-b]indole been utilized in material science?

A3: A 5H-pyrazino[2,3-b]indole derivative, CzPhPz, has been successfully incorporated as a bipolar host material in blue phosphorescent organic light-emitting diodes (PHOLEDs). This material demonstrated efficient electron transport properties and a high triplet energy, leading to a device with a high quantum efficiency. []

Q4: Are there alternative routes to access 2,3-diaminoindole, a key intermediate in 5H-pyrazino[2,3-b]indole synthesis?

A4: Yes, a masked 2,3-diaminoindole can be synthesized from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. Treatment with trifluoroacetic acid generates the unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)